

Application Notes: Filgotinib for Active Noninfectious Uveitis

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Compound Focus: Filgotinib

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1. Executive Summary The HUMBOLDT trial was a phase 2, double-masked, placebo-controlled, randomized clinical trial conducted to assess the efficacy and safety of the oral JAK1-preferential inhibitor **filgotinib** in adults with **active noninfectious intermediate uveitis, posterior uveitis, or panuveitis** [1] [2]. Despite being terminated early for business reasons unrelated to efficacy or safety, the trial met its primary endpoint, showing that **filgotinib** significantly reduced the risk of treatment failure by Week 24 compared to placebo [1]. This positions **filgotinib** as a potential oral therapeutic option for a condition where high unmet need remains despite existing treatments [3].

2. Efficacy and Safety Data Summary The tables below summarize the key efficacy and safety outcomes from the HUMBOLDT trial.

Table 1: Primary Efficacy Endpoint at Week 24 [1]

Parameter	Filgotinib 200 mg (n=32)	Placebo (n=34)	Difference vs. Placebo (95% CI)	P-value
Treatment Failure	12/32 (37.5%)	23/34 (67.6%)	-30.1% (-56.2% to -4.1%)	0.006

Note: n represents the number of participants evaluable for the primary endpoint.

Table 2: Key Safety Profile (Over the Trial Period) [1] [3]

Safety Measure	Filgotinib 200 mg (n=37)	Placebo (n=35)
Any Adverse Event (AE)	30 (81.1%)	24 (68.6%)
Serious Adverse Events (SAEs)	5 (13.5%)	2 (5.7%)
Most Common SAEs	Bladder prolapse, epilepsy, COVID-19, spinal stenosis, suicidal ideation, uveitis, inflammatory bowel disease flare	-
Serious Infections	1 (2.7%)	1 (2.9%)
Notable Absence of Events	No deaths, thromboembolic events, major adverse cardiovascular events, gastrointestinal perforations, opportunistic infections (including TB), or herpes zoster were reported in either group.	

3. Detailed Experimental Protocol from the HUMBOLDT Trial

3.1. Study Design

- **Trial Registration:** NCT03207815 [1].
- **Phase:** 2 [1].
- **Design:** Double-masked, placebo-controlled, randomized [1].
- **Duration:** Up to 52 weeks (terminated early for business reasons ahead of full enrollment) [1].
- **Location:** 26 centers across 7 countries (Australia, Canada, Germany, Israel, New Zealand, the UK, and the US) [1].

3.2. Participant Eligibility Criteria

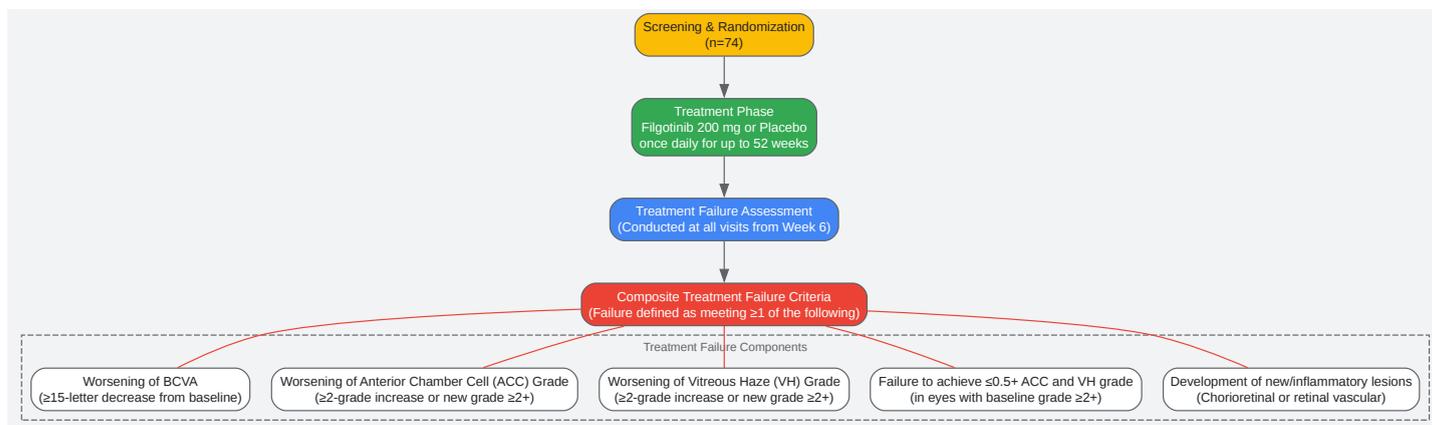
- **Inclusion Criteria:**
 - Aged ≥ 18 years [1].
 - Diagnosis of active noninfectious intermediate uveitis, posterior uveitis, or panuveitis in at least one eye [1].
 - Active disease despite ≥ 2 weeks of maintenance therapy with oral prednisone (10-60 mg/day) or equivalent [1].

- Active uveitis defined as ≥ 1 of: active inflammatory chorioretinal/retinal vascular lesion; anterior chamber cell (ACC) grade $\geq 2+$ (SUN criteria); or vitreous haze (VH) grade $\geq 2+$ (NEI/SUN criteria) [1].
- **Exclusion Criteria:**
 - Clinically significant active or recurring infection, opportunistic infection, or immunodeficiency syndromes [1].
 - Uncontrolled high intraocular pressure or glaucomatous optic nerve injury [1].

3.3. Treatment Protocol

- **Randomization:** 1:1 ratio to **filgotinib** or placebo [1].
- **Intervention:** Oral **filgotinib** 200 mg or matching placebo, once daily [1].
- **Concomitant Medication:**
 - All participants received a standardized taper of oral prednisone, starting at 60 mg/day at baseline, with mandatory discontinuation by Week 15 [1].
 - Topical ocular corticosteroids were tapered until discontinuation by Week 9 [1].

3.4. Assessment Workflow and Failure Criteria The following diagram illustrates the patient journey and the composite endpoint used to define treatment failure in the HUMBOLDT trial.



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4. Key Conclusions and Research Gaps

- **Conclusion:** **Filgotinib** 200 mg once daily, in combination with a corticosteroid taper, is superior to placebo in reducing treatment failure at 24 weeks in patients with active noninfectious uveitis [1] [4].
- **Research Gaps:** The trial's premature termination led to a small sample size and limited long-term (52-week) efficacy and safety data [1] [3]. Further phase 3 trials are required to confirm these findings, establish its position in the treatment algorithm relative to other DMARDs and biologics, and fully characterize the safety profile, including investigation of potential impacts on male fertility based on prior observations in animal studies [3] [5].

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